
5-(Pentamethyldisiloxanyl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentamethyldisiloxanyl)pentan-2-one is a chemical compound with the molecular formula C11H26O2Si2. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure. This compound is notable for its unique structure, which includes a pentan-2-one backbone with a pentamethyldisiloxanyl group attached to it. This combination imparts specific chemical properties that make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentamethyldisiloxanyl)pentan-2-one typically involves the reaction of pentan-2-one with a siloxane compound under controlled conditions. One common method is the hydrosilylation reaction, where pentan-2-one is reacted with pentamethyldisiloxane in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography. The choice of catalyst and reaction conditions is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pentamethyldisiloxanyl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organolithium compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
5-(Pentamethyldisiloxanyl)pentan-2-one has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Pentamethyldisiloxanyl)pentan-2-one involves its interaction with specific molecular targets. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving the formation and cleavage of silicon-oxygen and silicon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Pentan-2-one: A simpler ketone without the siloxane group.
Hexamethyldisiloxane: A siloxane compound with a different organic backbone.
Trimethylsilyl compounds: Organosilicon compounds with trimethylsilyl groups.
Uniqueness
5-(Pentamethyldisiloxanyl)pentan-2-one is unique due to the presence of both a ketone and a pentamethyldisiloxanyl group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
43131-68-6 |
|---|---|
Fórmula molecular |
C10H24O2Si2 |
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
5-[dimethyl(trimethylsilyloxy)silyl]pentan-2-one |
InChI |
InChI=1S/C10H24O2Si2/c1-10(11)8-7-9-14(5,6)12-13(2,3)4/h7-9H2,1-6H3 |
Clave InChI |
ZYPVPEPFXURWCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



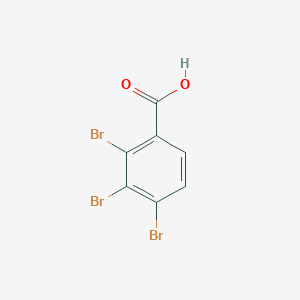

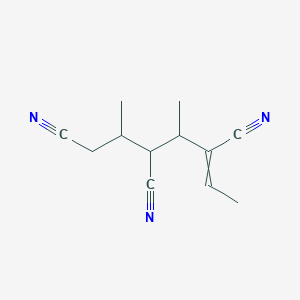
![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
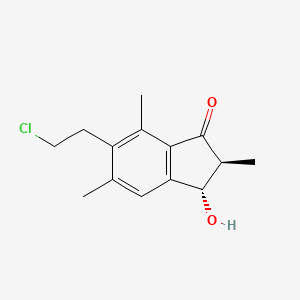
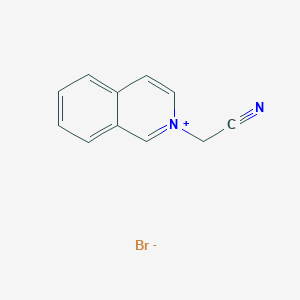
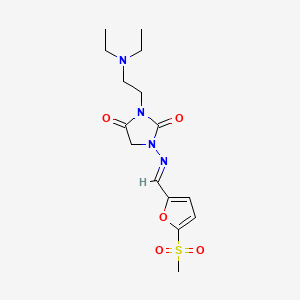

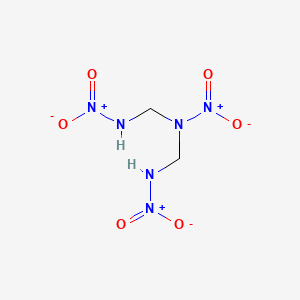
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)

